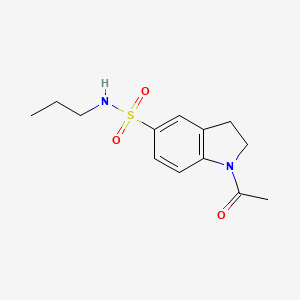![molecular formula C17H21N3O B5673513 2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5673513.png)
2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds similar to 2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one, involves various strategies aimed at enhancing their biological activities. For example, Dal Piaz et al. (1997) synthesized a series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3 (2H)-pyridazinones and evaluated them as platelet aggregation inhibitors, showing significant activity enhancement compared to unsubstituted aryl compounds (Dal Piaz, Ciciani, & Giovannoni, 1997).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives plays a crucial role in their biological activities. The synthesis and biological activity of stereoisomers of similar compounds have shown that the configuration of the stereocenters significantly affects their pharmacological profile, suggesting the importance of stereochemistry in the design of pyridazinone-based therapeutics (Howson et al., 1988).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions that modify their structure and potentially their biological activities. For instance, the reaction of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with different reagents can lead to the formation of new compounds with distinct chemical properties and biological activities (Thyes et al., 1983).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, crystallinity, and stability, are crucial for their formulation and therapeutic application. Studies on similar compounds have detailed their vibrational spectra, crystal structure, and DFT quantum chemical calculations, providing insights into their physical characteristics and how these may influence their biological functions (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including reactivity and interaction with biological molecules, are essential for understanding their mechanism of action. Research into the synthesis, characterization, and biological activities of new pyridine derivatives from pyridazinone precursors has shed light on their potential antimicrobial and anticancer activities, indicating the broad spectrum of activities that these compounds may possess (Elewa et al., 2021).
Propiedades
IUPAC Name |
2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(20-10-3-4-11-20)14-6-5-7-15(12-14)16-8-9-17(21)19(2)18-16/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBDVJKHFBXQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NN(C(=O)C=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

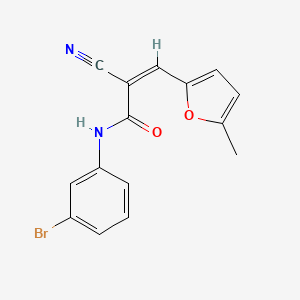
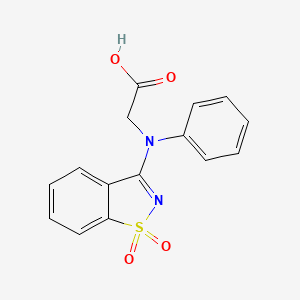
![8-[(4R)-4-hydroxy-L-prolyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5673434.png)
![5-acetyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5673440.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)
![(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)


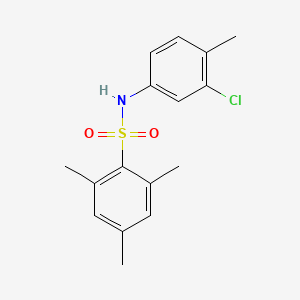
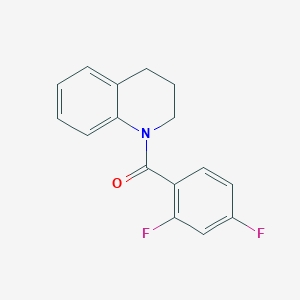
![N,N-dimethyl-2-{2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5673492.png)
![4-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B5673498.png)
